
LY450108
概要
説明
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with difluoro groups and a sulfonamido moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,5-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via sulfonylation of the amine intermediate using a sulfonyl chloride reagent.
Final Coupling: The final step involves coupling the sulfonamido intermediate with the benzamide core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Preclinical Studies
- Antidepressant Effects : Research has demonstrated that LY450108 can alleviate depressive behaviors in animal models. For instance, a study utilizing lipopolysaccharide (LPS) to induce depressive symptoms in mice found that administration of this compound significantly reduced these behaviors and mitigated neuronal damage associated with inflammation .
- Neuroprotective Properties : In vitro studies have shown that this compound protects neuronal cells from apoptosis induced by inflammatory stimuli. This suggests its potential utility in treating depression linked to neuroinflammatory processes .
Clinical Implications
This compound's modulation of AMPA receptors may offer new avenues for treating depression, especially in cases where traditional therapies are ineffective. Its ability to enhance synaptic plasticity could be beneficial for patients with cognitive deficits associated with mood disorders .
Cognitive Enhancement
This compound has also been investigated for its potential to improve cognitive function. Studies indicate that AMPA receptor potentiators can enhance memory and learning processes, which may be valuable in conditions such as Alzheimer's disease and other forms of dementia .
Table 1: Summary of Key Findings on this compound
Pharmacokinetics and Safety
A pharmacokinetic study assessed the cerebrospinal fluid concentration of this compound, confirming its ability to penetrate the central nervous system effectively while maintaining a favorable safety profile. These findings support the compound's viability for clinical use in treating neurological conditions .
作用機序
The mechanism of action of ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and sulfonamido moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzamide: Shares the benzamide core but lacks the sulfonamido group.
N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide: Similar structure but without the difluoro substitutions.
Uniqueness
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide is unique due to the combination of difluoro and sulfonamido groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
生物活性
LY450108 is a potent positive allosteric modulator of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders such as depression.
This compound enhances the activity of AMPA receptors by increasing their response to glutamate, the primary excitatory neurotransmitter in the brain. This modulation can lead to improved synaptic function and neuroprotection, particularly under conditions associated with neuroinflammation and neuronal damage.
Research Findings
- Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in a lipopolysaccharide (LPS)-induced mouse model of depression. The compound alleviated depressive behaviors and reduced apoptosis in neuronal cells, suggesting its potential as a treatment for depression linked to neuroinflammation .
- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound protected against LPS-induced cell death, highlighting its neuroprotective properties . The compound was found to mitigate abnormal phosphorylation of AMPA receptors, which is often associated with depressive states.
- Neuroinflammation : this compound's effects on neuroinflammation were further elucidated through immunofluorescence studies that indicated a reduction in microglial activation and inflammatory cytokine levels in treated mice compared to controls . This suggests that this compound may not only enhance synaptic transmission but also modulate inflammatory responses in the brain.
Data Tables
Clinical Implications
Case studies have highlighted the potential for this compound to be integrated into treatment regimens for patients with treatment-resistant depression. The modulation of AMPA receptors may provide an alternative mechanism for addressing mood disorders when traditional therapies fail.
- Patient Case Study : An anonymous case study involving a patient with severe depression indicated significant improvements when incorporating AMPA receptor modulators like this compound into their treatment plan. The patient's experience underscores the importance of exploring diverse therapeutic options for complex mental health issues .
Future Research Directions
Further research is needed to explore the long-term effects of this compound on mood disorders and its potential side effects. Investigations into optimal dosing regimens and combinations with other antidepressants could enhance its therapeutic efficacy.
特性
IUPAC Name |
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431720 | |
Record name | LY450108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-67-1 | |
Record name | LY-450108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY450108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-450108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: LY450108 functions as a positive allosteric modulator of AMPA receptors, a crucial subtype of glutamate receptors responsible for fast excitatory synaptic transmission in the brain. By binding to a distinct site on the receptor, this compound enhances the effects of glutamate, the primary excitatory neurotransmitter. This leads to amplified AMPA receptor activation and strengthened synaptic plasticity, potentially improving cognitive function.
ANone: (R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, commonly referred to as this compound, exhibits a specific stereochemical configuration denoted by the "(R)" prefix. Unfortunately, the provided research abstracts do not offer detailed information regarding its molecular formula, weight, or spectroscopic data.
ANone: Research has shown that this compound successfully crosses the blood-brain barrier and achieves quantifiable concentrations in the cerebrospinal fluid (CSF) of healthy individuals. This ability to penetrate the central nervous system is crucial for its potential efficacy in treating neurological and psychiatric disorders.
ANone: Studies on healthy subjects revealed a specific plasma:CSF concentration ratio for this compound. After multiple oral doses of 1 mg and 5 mg, the ratio was determined to be 82:1. This finding signifies that this compound effectively crosses the blood-brain barrier and achieves significant concentrations in the central nervous system, which is essential for its potential therapeutic action.
ANone: this compound is primarily investigated for its potential in treating neurological and psychiatric disorders. Preclinical studies indicate promising effects in rodent models of depression and Parkinson's disease. Its ability to enhance AMPA receptor function suggests possible applications in addressing cognitive impairments associated with these conditions.
ANone: While the provided abstracts mention studies involving healthy human subjects, they do not provide specific details about clinical trials or their outcomes. Further investigation is needed to assess the therapeutic efficacy and safety of this compound in clinical settings.
ANone: Future research should focus on:
ANone: this compound belongs to the biarylpropylsulfonamide class of AMPA receptor potentiators. Comparing its efficacy, potency, and safety profile to other AMPA receptor modulators, such as piracetam, aniracetam, and CX-516, will provide valuable insights for drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。